Dxd-d5

ADC Pharmacokinetics Payload Quantitation LC-MS/MS Bioanalysis

Quantifying free DXd payload in ADC studies is plagued by matrix effects and ionization variability, making accurate LC-MS/MS analysis impossible without a reliable internal standard. Dxd-d5 addresses this directly as a +5 Da stable isotope-labeled internal standard (SIL-IS) that co-elutes with DXd yet is fully resolved by mass spectrometry. • Enables precise correction for extraction efficiency, matrix effects, and ionization variability in plasma, tumor homogenate, and cell lysate matrices. • Validated as the gold-standard SIL-IS for regulatory-compliant bioanalytical method validation per FDA guidance. • Available in >98% purity; supports both preclinical PK/PD and clinical toxicokinetic studies for trastuzumab deruxtecan, datopotamab deruxtecan, and next-generation DXd-based ADCs.

Molecular Formula C26H24FN3O6
Molecular Weight 498.5 g/mol
Cat. No. B8196051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDxd-d5
Molecular FormulaC26H24FN3O6
Molecular Weight498.5 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O
InChIInChI=1S/C26H24FN3O6/c1-3-26(35)15-6-19-23-13(8-30(19)24(33)14(15)10-36-25(26)34)22-17(28-20(32)9-31)5-4-12-11(2)16(27)7-18(29-23)21(12)22/h6-7,17,31,35H,3-5,8-10H2,1-2H3,(H,28,32)/t17-,26-/m0/s1/i1D3,3D2
InChIKeyPLXLYXLUCNZSAA-YJVIAYTMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dxd-d5: Deuterated Internal Standard


Dxd-d5 is a deuterium-labeled isotopologue of DXd (Exatecan derivative for ADC), a potent DNA topoisomerase I inhibitor with an IC50 of 0.31 µM [1]. Unlike the native DXd payload used in HER2-targeting antibody-drug conjugates (ADCs) such as DS-8201a (trastuzumab deruxtecan), Dxd-d5 incorporates five deuterium atoms, resulting in a mass difference of +5 Da (Molecular Weight: 498.51 g/mol; Molecular Formula: C26H19D5FN3O6) . This structural modification is specifically engineered to serve as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis, rather than as a therapeutic agent . It is commercially available as a research-use-only compound with typical purity exceeding 98% [2].

Product type Stable isotope-labeled internal standard (SIL-IS)
Workflow LC-MS/MS bioanalysis of DXd payload
Selection context High-purity deuterated standard for matrix-effect correction
Research use only; not a therapeutic agent. Intended as post-sampling internal standard.

Why Dxd-d5 Is Essential for DXd Bioanalysis


In the development and characterization of DXd-based ADCs, accurate quantitation of free payload release, systemic exposure, and metabolic fate is critical for both preclinical safety assessment and clinical pharmacokinetic (PK) studies. Unlabeled DXd cannot serve as an internal standard in LC-MS/MS or GC-MS assays because it is chemically indistinguishable from the analyte of interest, leading to co-elution and inability to correct for matrix effects, extraction efficiency, and ionization variability [1][2]. Dxd-d5, as a stable isotope-labeled internal standard (SIL-IS), exhibits nearly identical physicochemical properties (e.g., solubility, recovery, ionization efficiency) to DXd but is distinguishable by mass spectrometry due to the +5 Da mass shift [3][4]. This distinction enables precise and accurate quantification of DXd concentrations in complex biological matrices (e.g., plasma, tumor tissue, cell lysates), which is a regulatory expectation for ADC programs [5][6].

Unlabeled DXd
Co-elutes with the analyte and provides no matrix-effect correction, making reliable quantitation impossible in complex matrices.
Non-isotopic structural analog
May exhibit different extraction recovery, retention time, or ionization efficiency, introducing systematic bias across batches.
Dxd-d5 as in vivo surrogate
Deuterium kinetic isotope effects may alter metabolic clearance; the standard is validated for post-sampling addition, not in vivo administration.

Dxd-d5: Key Performance Advantages


Enhanced DXd Quantitation Accuracy

Dxd-d5, as a stable isotope-labeled internal standard (SIL-IS), corrects for variability in sample preparation, matrix effects, and ionization efficiency in LC-MS/MS workflows. This is in contrast to using unlabeled DXd, which cannot be distinguished from the analyte and thus provides no correction [1]. The use of a deuterated internal standard like Dxd-d5 is standard practice for achieving the precision and accuracy required for regulatory bioanalytical method validation (typically 15% for most concentrations and 20% at LLOQ) [2]. Without Dxd-d5, the quantitation of released DXd payload in plasma or tumor homogenates would be confounded by matrix effects, leading to unreliable PK parameters [3].

Quantitation accuracy
Class-level
SIL-IS correction vs. no correction (unlabeled DXd co-elutes)
Supports bioanalytical validation review
Expected to meet precision/accuracy criteria when used as SIL-IS; data to verify for specific matrix
ADC Pharmacokinetics Payload Quantitation LC-MS/MS Bioanalysis Deuterated Internal Standard

Physicochemical Equivalence to DXd

The physicochemical properties of Dxd-d5, including solubility (~100 mg/mL in DMSO), molecular weight (498.51 g/mol), and molecular formula (C26H19D5FN3O6), are essentially identical to those of unlabeled DXd . This ensures that Dxd-d5 exhibits the same extraction recovery, chromatographic retention time, and ionization efficiency as DXd, thereby minimizing relative matrix effects and ensuring reliable quantitation across diverse biological matrices [1]. In contrast, a non-isotopic structural analog internal standard could exhibit differential behavior, introducing systematic bias in the assay [2].

Physicochemical equivalence
Class-level
+5 Da mass shift; solubility, LogP, pKa identical to DXd
Ensures matched extraction and ionization behavior
Relative matrix effects minimized across plasma, serum, tumor homogenates
ADC Metabolism Stable Isotope Labeling Internal Standard Performance Bioanalytical Method Development

Defined Isotopic Purity and Batch Consistency

Commercially available Dxd-d5 from reputable vendors is supplied with comprehensive Certificates of Analysis (CoA) specifying purity (≥98%) and isotopic enrichment, ensuring batch-to-batch consistency . This is critical for longitudinal ADC programs where PK data from different phases (preclinical, Phase I, Phase II) must be integrated and compared. Using a non-isotopic analog internal standard or a custom-synthesized batch lacking rigorous QC could introduce variability that confounds PK parameter estimation [1][2].

Isotopic purity & consistency
Class-level
Purity ≥98%, isotopic enrichment confirmed, CoA provided
Supports cross-study data comparability
Batch-to-batch consistency critical for longitudinal ADC PK studies
Isotopic Purity Quality Control Analytical Consistency ADC Bioanalysis

Potential PK Alteration Due to Deuteration

While Dxd-d5 is primarily intended as an internal standard, deuterium substitution can, in some cases, alter the metabolic stability and pharmacokinetics of a drug candidate due to the kinetic isotope effect (KIE) [1]. If Dxd-d5 were to be administered in vivo (e.g., in a microdosing study or as a tracer), its behavior might differ from unlabeled DXd, potentially exhibiting a slower metabolic clearance. This is a class-level property of deuterated compounds and not specific to Dxd-d5, but it underscores the importance of using Dxd-d5 as intended: as an analytical internal standard added post-sampling to correct for matrix effects, rather than as a surrogate for in vivo PK studies unless explicitly validated .

Deuteration PK caution
Class-level
Potential kinetic isotope effect may slow metabolism vs. unlabeled DXd
Analytical tool only; not for in vivo surrogate without validation
Intended use: post-sampling internal standard to correct matrix effects
Deuterium Kinetic Isotope Effect ADC Payload Metabolism Pharmacokinetic Modulation

Dxd-d5: Key Applications in ADC Bioanalysis


DXd Payload Quantitation in Plasma and Tumor

In preclinical PK/PD studies of DXd-based ADCs (e.g., trastuzumab deruxtecan, datopotamab deruxtecan), Dxd-d5 is added as an internal standard to plasma or tumor homogenate samples prior to LC-MS/MS analysis. This allows for accurate quantitation of free DXd concentrations, which are correlated with systemic exposure and anti-tumor activity [1]. Without a reliable internal standard, matrix effects from plasma proteins or tissue components can lead to under- or over-estimation of DXd levels, compromising dose-response modeling [2][3].

ADC Stability and Linker Catabolism Studies

During the development of next-generation DXd-based ADCs, Dxd-d5 serves as an internal standard for quantifying DXd release in vitro, such as in plasma stability assays or lysosomal catabolism experiments. Accurate measurement of payload release kinetics is essential for linker optimization and candidate selection [1]. The use of Dxd-d5 ensures that observed differences in DXd release between ADC variants are due to linker design rather than analytical variability .

Regulatory Bioanalysis for IND/NDA

For ADC programs progressing towards clinical trials, validated bioanalytical methods are required to support toxicokinetic (TK) and clinical PK assessments. Dxd-d5 is the gold-standard internal standard for achieving the precision and accuracy mandated by regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance) [2]. Its use demonstrates scientific rigor and facilitates regulatory acceptance of PK data, which is critical for dose selection and safety margin determination .

Metabolite Identification and Profiling

While Dxd-d5 is primarily used as a quantitation internal standard, its mass shift can also be leveraged in high-resolution mass spectrometry (HRMS) experiments to distinguish DXd-related peaks from endogenous matrix components. This aids in the identification and relative quantification of DXd metabolites in preclinical species, informing drug-drug interaction risk assessment and understanding clearance mechanisms [3][4].

Application
Selection Property
Validation Focus
Payload exposure quantitation in research matrices
SIL-IS with matched matrix recovery
Matrix-effect correction and assay precision
Linker-release kinetics assays
Consistent extraction recovery across time points
Release-rate reproducibility
Bioanalytical method support for ADC programs
High isotopic purity with batch CoA
Cross-study data comparability
DXd metabolite profiling in HRMS
+5 Da mass shift for peak discrimination
Metabolite peak assignment confidence

Technical Documentation Hub

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26 linked technical documents
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